molecular formula C25H27N3O6 B4325949 ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

Cat. No.: B4325949
M. Wt: 465.5 g/mol
InChI Key: MFMSINOJTQGFLI-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a piperidine ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1,3-benzodioxole with piperidine to form the benzodioxol-5-ylamino-piperidine intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-{3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, piperidine-containing molecules, and pyrrolidine-based compounds. Examples include:

Uniqueness

Ethyl 4-{3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-[3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-2-32-25(31)16-3-6-19(7-4-16)28-23(29)14-20(24(28)30)27-11-9-17(10-12-27)26-18-5-8-21-22(13-18)34-15-33-21/h3-8,13,17,20,26H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMSINOJTQGFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 4
ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 6
ETHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLAMINO)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

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